

# optimizing the processing temperature for DEHCH plasticized compounds

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## Compound of Interest

Compound Name: *Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate*

Cat. No.: *B1583481*

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An Application Scientist's Guide to Optimizing Processing Temperatures for DEHCH Plasticized Compounds

## Introduction: Understanding DEHCH and Its Thermal Behavior

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to empower your research and development. This guide is dedicated to optimizing the processing temperature for compounds plasticized with Di(2-ethylhexyl)cyclohexanoate (DEHCH), a leading non-phthalate plasticizer.

DEHCH is valued for its excellent safety profile and compatibility with polar polymers like polyvinyl chloride (PVC), making it ideal for sensitive applications such as medical devices, toys, and food contact materials.<sup>[1][2][3][4]</sup> Unlike traditional phthalates, DEHCH is designed to have low volatility and migration, ensuring product longevity and stability.<sup>[2][4][5]</sup> However, like any formulation component, its performance is intrinsically linked to processing parameters, with temperature being the most critical.

Processing plasticized compounds is a delicate balance. The temperature must be high enough to reduce the polymer melt viscosity, lower the glass transition temperature (T<sub>g</sub>), and ensure complete fusion (gelation) of the polymer and plasticizer for optimal mechanical

properties.[6][7] Yet, it must remain below the threshold where thermal degradation begins, which for PVC involves the autocatalytic release of hydrochloric acid (HCl), leading to discoloration and compromised integrity.[8][9] This guide will walk you through troubleshooting common issues and systematically determining the ideal processing window for your specific DEHCH formulation.

## Troubleshooting Guide & FAQs

This section addresses common problems encountered during the processing of DEHCH compounds. Each answer explains the causal link between the issue and temperature, providing actionable solutions.

Question 1: Why is my final product showing a yellow or brown tint after extrusion/molding?

Answer: A yellow or brown tint is a classic indicator of thermal degradation of the PVC matrix. This occurs when the processing temperature is too high or the residence time in the heated barrel is too long. PVC degradation is an auto-catalyzed process that begins with the elimination of HCl, forming conjugated polyene sequences that absorb light and appear colored.[8][10] While DEHCH itself has good thermal stability, the PVC it plasticizes does not.  
[11]

- Causality: The energy from excessive heat breaks the carbon-chlorine bonds in the PVC backbone. The released HCl can then catalyze further degradation, creating a chain reaction.
- Troubleshooting Steps:
  - Reduce Temperature Profile: Systematically lower the barrel and die temperatures in increments of 5°C. Start with the zones where the material spends the most time.
  - Increase Throughput: A faster screw speed can reduce the material's residence time, minimizing its exposure to high temperatures. Be mindful that this also increases shear heating, which might require a compensatory decrease in barrel temperature.
  - Verify Stabilizer Package: Ensure your heat stabilizer package (e.g., Ca/Zn systems) is adequate for the processing temperature and residence time.[12] Inadequate stabilization will dramatically lower the degradation threshold.

- Check for "Dead Spots": Disassemble and clean the extruder screw and die to eliminate any areas where material could stagnate and degrade over time, contaminating the main flow.

Question 2: The surface of my calendered sheet is rough and contains un-fused particles ("fisheyes"). What's wrong?

Answer: This issue points to incomplete fusion or gelation of the PVC compound, which means the processing temperature is too low. For a plasticizer to be effective, the polymer particles must fully absorb it and swell into a homogeneous melt. If the temperature is insufficient, some PVC resin particles remain intact, leading to surface imperfections and poor mechanical properties.

- Causality: DEHCH, like other plasticizers, works by penetrating the PVC particles and disrupting the intermolecular forces between polymer chains.[13] This process requires a specific amount of thermal energy. Insufficient energy input results in a heterogeneous mixture of fused and un-fused material.
- Troubleshooting Steps:
  - Increase Processing Temperature: Gradually increase the temperature of the mixing and milling stages (e.g., two-roll mill) to promote better plasticizer absorption and fusion.[8][14]
  - Optimize Mixing: Ensure your dry-blending process is efficient. A typical dry blend cycle involves heating to around 80-120°C to allow the PVC to absorb the plasticizer before cooling.[8][12]
  - Consider a Fusion Promoter: In some formulations, adding a small amount of a faster-fusing plasticizer or a processing aid can help lower the overall fusion temperature.[15]
  - Evaluate Resin Type: Different PVC resins (K-values) have different molecular weights and fusion characteristics. Ensure the resin you are using is appropriate for your application and processing method.

Question 3: My melt viscosity is too high, leading to high extruder torque and poor flow. Should I just increase the temperature?

Answer: While increasing the temperature will decrease melt viscosity, it's a trade-off against the risk of thermal degradation.[16] High melt viscosity at a given temperature can be due to several factors beyond just the setpoint.

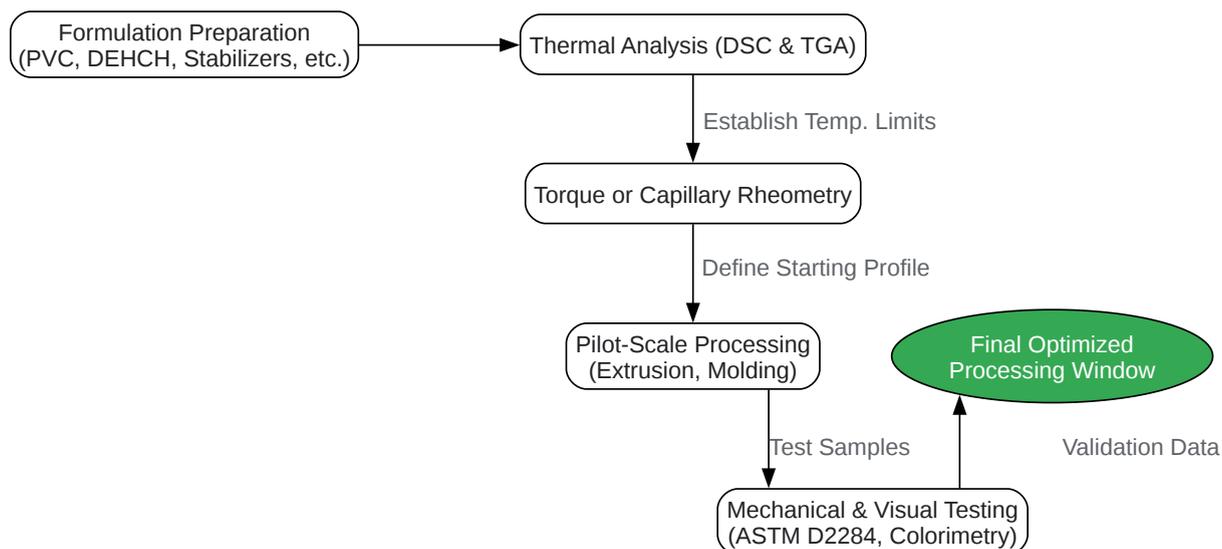
- Causality: Melt viscosity is a function of temperature, shear rate, polymer molecular weight, and formulation composition.[16][17] Plasticizers like DEHCH are added specifically to reduce this viscosity.[6] If it remains too high, the plasticizer may not be fully incorporated, or the formulation itself may be inherently viscous.
- Troubleshooting Steps:
  - Incremental Temperature Increase: Cautiously increase the temperature in the compression and metering zones of the extruder while closely monitoring for any signs of degradation (discoloration, fumes).
  - Analyze Plasticizer Level: Verify that the correct parts per hundred resin (phr) of DEHCH are being used. A lower-than-specified level will result in a stiffer, more viscous compound.
  - Use of Lubricants: Incorporating internal and external lubricants into your formulation can reduce both internal (molecule-on-molecule) and external (material-on-metal) friction, lowering viscosity and motor load without drastically increasing temperature.
  - Rheological Analysis: Conduct a melt flow index (MFI) or capillary rheometry test to understand the viscosity-shear rate relationship of your compound. This data can help you adjust processing conditions to operate in a more favorable, lower-viscosity regime.[18]

## Systematic Optimization of Processing Temperature

To avoid trial-and-error, a systematic approach is required to define the optimal processing window for your DEHCH compound. This involves thermal analysis to set the boundaries and rheological analysis to fine-tune the conditions.

### Core Experimental Workflow

The following diagram illustrates a logical workflow for determining the optimal processing temperature.



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*Caption: Workflow for Processing Temperature Optimization.*

## Experimental Protocols

This protocol establishes the theoretical processing window by identifying the glass transition temperature ( $T_g$ ), which marks the onset of processability, and the degradation temperature, which marks the upper limit.

**Objective:** To determine the temperatures for glass transition ( $T_g$ ) and the onset of thermal degradation.

**Materials:** Your DEHCH compound, hermetically sealed aluminum pans.

**Equipment:** Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).<sup>[19]</sup>

**Procedure:**

- DSC Analysis (ASTM D3418):
  - Accurately weigh 5-10 mg of the compound into a DSC pan and seal it.
  - Place the pan in the DSC cell.
  - Heat the sample from ambient temperature to a temperature above the expected fusion point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.[19] This first scan removes thermal history.
  - Cool the sample back to ambient at a controlled rate (e.g., 10°C/min).
  - Heat the sample a second time at 10°C/min to 220°C.
  - Analyze the second heating curve to determine the glass transition temperature (Tg). This is your minimum processing temperature boundary.
- TGA Analysis:
  - Accurately weigh 10-15 mg of the compound into a TGA crucible.
  - Place the crucible in the TGA furnace.
  - Heat the sample from ambient temperature to ~550°C at a heating rate of 10°C/min under a nitrogen or air atmosphere, depending on the process you want to simulate.[8][20]
  - Record the weight loss as a function of temperature.
  - Determine the "onset temperature" of degradation, typically defined as the temperature at which 1-5% weight loss occurs after accounting for any low-boiling volatiles. This is your maximum processing temperature boundary.[21]

Data Interpretation: The range between the Tg from DSC and the onset of degradation from TGA is your theoretical processing window. Practical processing will occur significantly above Tg but safely below the degradation onset.

This protocol uses a torque or capillary rheometer to understand how the compound flows under processing-like conditions, allowing for fine-tuning of the temperature profile.

Objective: To evaluate the effect of temperature on melt viscosity and processing stability.

Equipment: Torque rheometer (e.g., Brabender) or Capillary Rheometer.

Procedure (Torque Rheometry):

- Preheat the rheometer's mixing bowl to a starting temperature within the window identified in Protocol 1 (e.g., 160°C).
- Start the rotors at a set speed (e.g., 50 RPM).
- Add a precisely weighed amount of your DEHCH compound to the mixing bowl.
- Record the torque and melt temperature as a function of time.
- Observe the "fusion curve." The initial peak represents the loading of the material. The torque will then rise to a "fusion peak" as the material melts and fuses, after which it will decrease and stabilize to an "equilibrium torque."
- The time to reach the fusion peak and the value of the equilibrium torque are key indicators of processing behavior.
- Repeat the test at several increasing temperatures (e.g., 170°C, 180°C, 190°C).

Data Interpretation:

- Higher Temperatures: Should result in a shorter time to fusion and a lower equilibrium torque, indicating faster processing and lower viscosity.
- Signs of Degradation: If at a certain temperature the torque begins to rise again after reaching equilibrium, or if the extruded material is discolored, you have exceeded the stable processing limit.
- Optimal Temperature: The ideal temperature is often the lowest one that provides a stable, low equilibrium torque and a fully fused extrudate in a reasonable amount of time, well below the degradation point.

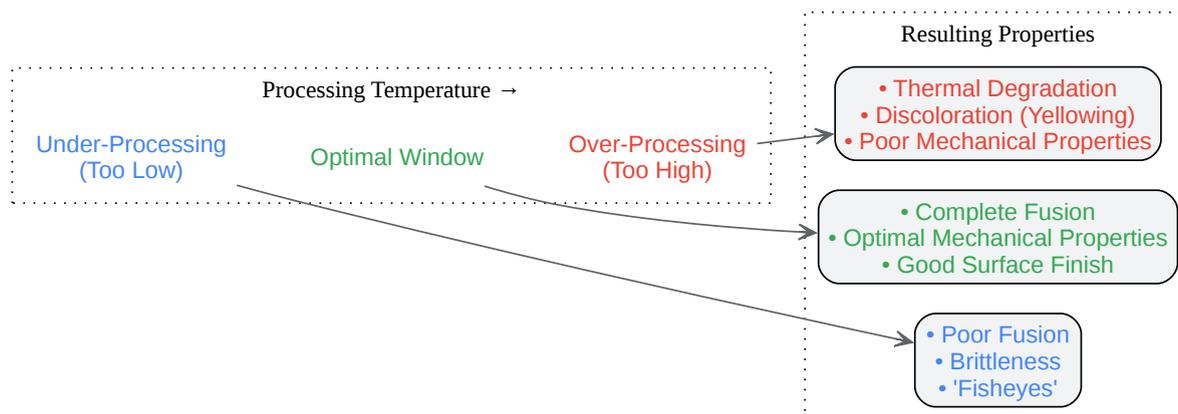
## Data Summary & Key Relationships

### Troubleshooting at a Glance

Symptom	Probable Cause (Temperature-Related)	Recommended Action
Yellow/Brown Discoloration	Temperature too high / Residence time too long	Reduce barrel/die temperatures; increase throughput.
"Fisheyes" / Rough Surface	Temperature too low; incomplete fusion	Increase processing temperature; optimize mixing.
High Motor Torque / Poor Flow	Melt viscosity too high for the temperature	Cautiously increase temperature; verify plasticizer level.
Brittleness in Final Part	Incomplete fusion due to low temperature	Increase temperature to ensure full gelation. <a href="#">[13]</a>
Surface Stickiness / Plate-Out	Over-processing / Stabilizer or lubricant issue	Reduce temperature; check formulation for incompatible additives.

## Temperature's Influence on Compound Properties

The relationship between processing temperature and the final product quality can be visualized as an optimization curve.



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*Caption: The Processing Window Trade-off.*

By following a structured, data-driven approach, you can reliably define the optimal processing temperature for your DEHCH-plasticized compounds, ensuring consistent quality, robust performance, and efficient manufacturing.

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